1H-indole-3-carbonyl cyanide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

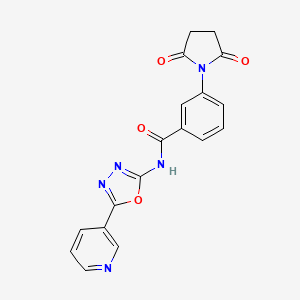

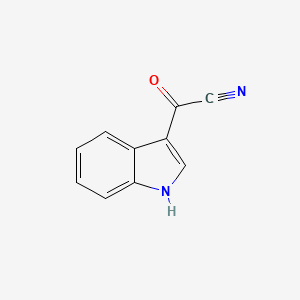

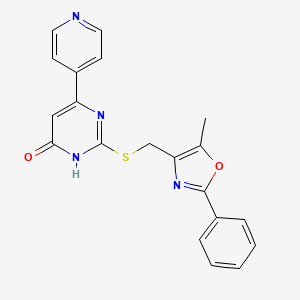

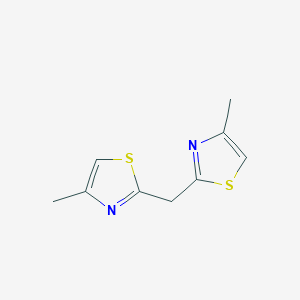

1H-indole-3-carbonyl cyanide is a member of the class of indoles that is 1H-indole which is substituted by a nitriloacetyl group at the 3 position . It has a role as an Arabidopsis thaliana metabolite . It is an alpha-ketonitrile and a member of indoles .

Synthesis Analysis

In 2014, a series of 2,6-diaryl-4-(1H-indol-3-yl)-3-cyanopyridines was obtained in good yields (64–76%) from the domino reactions of 1a, 4,4,4-trifluoro-1-arylbutane-1,3-diones 47, and aromatic aldehydes in the presence of ammonium acetate under solvent-free condition at 110 °C for 3–9 h .Molecular Structure Analysis

The molecular formula of 1H-indole-3-carbonyl cyanide is C10H6N2O . The average mass is 170.167 Da and the monoisotopic mass is 170.048019 Da .Chemical Reactions Analysis

1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids . Also, they are important precursors for the synthesis of divers heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis

The boiling point of 1H-indole-3-carbonyl cyanide is predicted to be 360.3±15.0 °C . The predicted density is 1.342±0.06 g/cm3 . The storage temperature is 2-8°C (protect from light) . The predicted pKa is 14.08±0.30 .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to be effective against influenza A , with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibiting inhibitory activity (IC50 = 7.53 μmol/L) and a high selectivity index (SI) value against CoxB3 virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus , with IC50 values ranging from 0.4 to 2.1 μg/mL .

Drug Synthesis

In pharmaceutical research, 5-Chloro-1H-indole-3-carbonyl cyanide serves as a crucial building block for the synthesis of novel drug candidates . Its versatile reactivity makes it valuable in creating diverse pharmacophores.

Biologically Active Intermediates

1H-Indole-3-carboxaldehyde: and its derivatives play a pivotal role as key intermediates for preparing biologically active compounds and indole alkaloids. They are also important precursors for synthesizing various heterocyclic derivatives due to their facile C–C and C–N coupling reactions and reductions .

Sustainable Multicomponent Reactions

Recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions have been explored. These reactions hold promise for assembling pharmaceutically interesting scaffolds .

Broad-Spectrum Biological Activities

Indole derivatives, both natural and synthetic, exhibit a wide range of biologically vital properties. Their applications span cancer treatment, antimicrobial activity, and addressing various disorders within the human body .

Safety And Hazards

1H-indole-3-carbonyl cyanide is classified as a dangerous substance . It has hazard statements H300-H311+H331-H315-H319-H400 . The precautionary statements include P501-P261-P273-P270-P271-P264-P280-P391-P337+P313-P305+P351+P338-P361+P364-P332+P313-P301+P310+P330-P302+P352+P312-P304+P340+P311-P403+P233-P405 .

Eigenschaften

IUPAC Name |

1H-indole-3-carbonyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKCWNQLRJKTBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indole-3-carbonyl cyanide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2906867.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2906870.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide](/img/structure/B2906882.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2906883.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide](/img/structure/B2906884.png)

![3-(2,5-dimethoxyphenyl)-1-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrazole-5-carboxamide](/img/structure/B2906886.png)